

# pexmetinib combination nivolumab clinical trial

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## Compound Focus: Pexmetinib

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## Identified Clinical Trial: NCT04074967

An investigational clinical trial is evaluating **pexmetinib** in combination with nivolumab or ipilimumab [1]. Key details are summarized in the table below.

| Trial Identifier | Trial Title   | Status                     | Interventions  | Conditions   |
|------------------|---|----------------------------|--|--|
| NCT04074967      | "Study of ARRY-614 Plus Either Nivolumab or Ipilimumab" [1] | Active, not recruiting [1] | Pexmetinib (ARRY-614) + Nivolumab; Pexmetinib + Ipilimumab [1] | Melanoma, Non-Small Cell Lung Cancer, Renal Cell Carcinoma, Solid Tumors, Squamous Cell Carcinoma of the Head and Neck [1] |

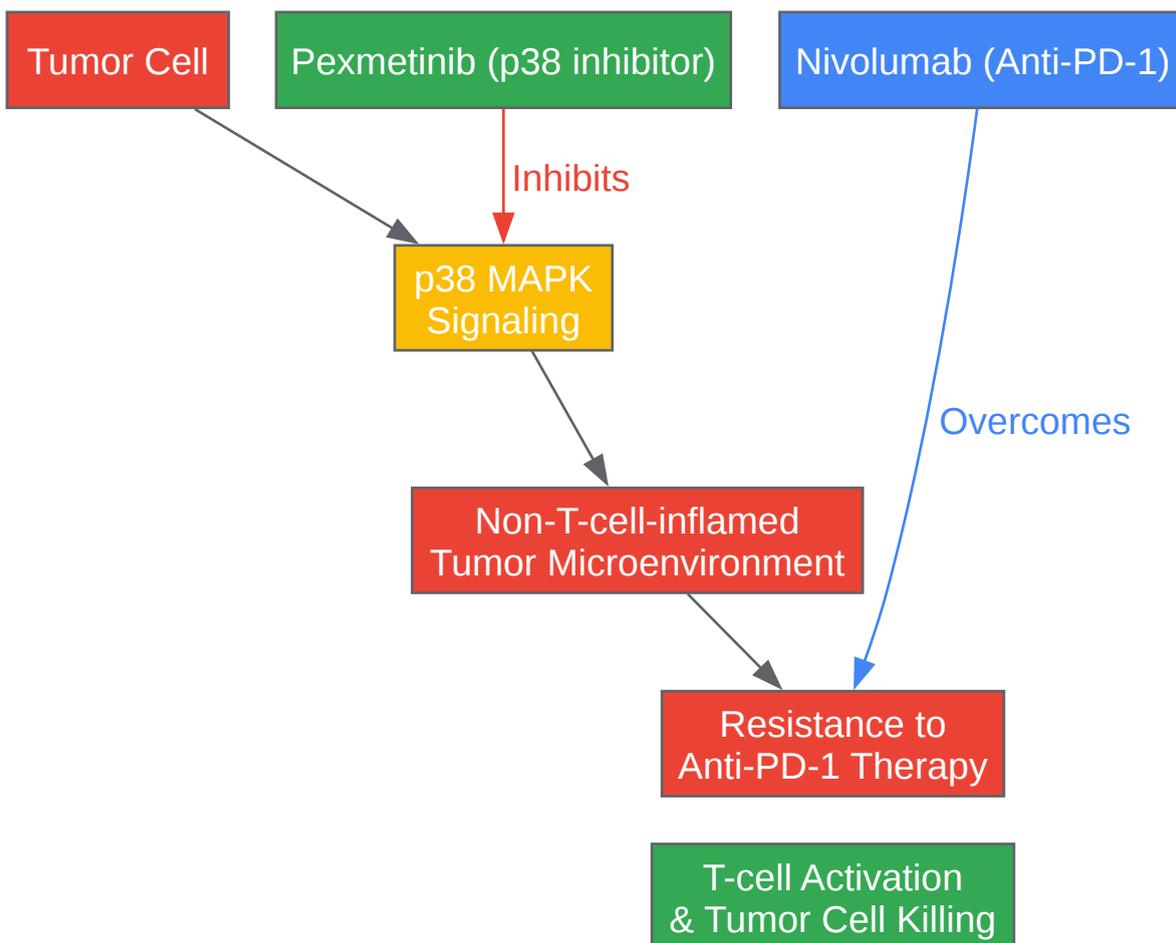
## Scientific Rationale for the Combination

The scientific rationale for combining **pexmetinib** with nivolumab is based on their complementary mechanisms of action aimed at overcoming a specific type of cancer resistance.

- Nivolumab's Role:** Nivolumab is an immune checkpoint inhibitor that blocks the PD-1 receptor on T-cells. This prevents cancer cells from using the PD-1 pathway to shut down T-cell activity, thereby "releasing the brakes" on the immune system to attack the tumor [2].

- **Pexmetinib's Role:** **Pexmetinib** is primarily characterized as an inhibitor of the p38 MAPK pathway and the Angiopoietin-1 receptor (Tie2) [1]. Research suggests that tumor-intrinsic p38 signaling can create a **non-T-cell-inflamed tumor microenvironment**, which is characterized by the absence of cancer-fighting T-cells. This type of microenvironment is a known mechanism of resistance to immunotherapy drugs like nivolumab [3].
- **Synergistic Goal:** By inhibiting p38, **pexmetinib** is theorized to help convert a "cold" tumor (devoid of T-cells) into a "hot" one (T-cell-inflamed). This could make the cancer more visible and vulnerable to the immune system, thereby enhancing the effectiveness of nivolumab [3].

The relationship between these mechanisms is illustrated in the following pathway:



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## Additional Context on Pexmetinib

Interestingly, a 2024 preprint article suggests that **pexmetinib** has also shown **preclinical activity against a specific drug-resistant form of chronic myeloid leukemia (CML)**, independent of its p38 inhibition. It was found to inhibit the BCR::ABL1 protein, including the highly resistant T315I mutant variant [4]. This indicates that **pexmetinib** may have a broader and more complex pharmacological profile than initially known.

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## References

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2. - Wikipedia Nivolumab [en.wikipedia.org]
3. Tumor cell p38 inhibition to overcome immunotherapy ... [pmc.ncbi.nlm.nih.gov]
4. Repurposing pexmetinib as an inhibitor of TKI-resistant BCR [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [pexmetinib combination nivolumab clinical trial]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548116#pexmetinib-combination-nivolumab-clinical-trial>]

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